![molecular formula C8H8O3S B1270064 2-(5-Acetylthiophen-3-yl)acetic acid CAS No. 41908-06-9](/img/structure/B1270064.png)
2-(5-Acetylthiophen-3-yl)acetic acid
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Overview
Description
2-(5-Acetylthiophen-3-yl)acetic acid is an organic compound with the molecular formula C8H8O3S . It is used for research purposes.
Synthesis Analysis
The synthesis process of 2-thiopheneacetic acid, a compound structurally similar to 2-(5-Acetylthiophen-3-yl)acetic acid, has been described in a patent . The process involves the reaction of thiophene with formaldehyde and hydrochloric acid gas to produce 2-chloromethyl thiophene. This intermediate then reacts with trimethylsilyl cyanide to generate 2-thiophene acetonitrile, which is converted to thiopheneacetic acid under alkaline conditions .
Molecular Structure Analysis
The molecular structure of 2-(5-Acetylthiophen-3-yl)acetic acid consists of a thiophene ring substituted at the 5-position with an acetyl group and at the 3-position with an acetic acid group .
Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as 2-(5-Acetylthiophen-3-yl)acetic acid, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and alloys from corrosion, which is a major issue in industries such as oil and gas, water treatment, and construction .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and transistors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Safety and Hazards
properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)7-2-6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVYNWQVFSTJEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362851 |
Source
|
Record name | 2-(5-acetylthiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Acetylthiophen-3-yl)acetic acid | |
CAS RN |
41908-06-9 |
Source
|
Record name | 2-(5-acetylthiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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